2-Butoxyethylamine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Butoxyethylamine involves several chemical reactions, highlighting the diversity in approaches for creating similar or derivative compounds. For instance, the synthesis of (S)-2-(Aminomethyl)butanedioic acid illustrates the complexity and specificity of chemical synthesis processes, involving steps such as stereoselective alkylation and Curtius rearrangement (Arvanitis, Motevalli, & Wyatt, 1996). Additionally, the creation of 2,6-di-tert-butyl-4(dimethyl amino methyl) phenol via the Mannich reaction demonstrates another facet of synthesis, highlighting the role of specific reactants and conditions in achieving high yields and desired properties (Guo Peng-pai, 2010).
Molecular Structure Analysis
The molecular structure of 2-Butoxyethylamine derivatives is crucial for understanding their reactivity and interaction with other molecules. For example, the X-ray crystal structure of di-t-butoxyethyne derivatives provides insights into the spatial arrangement and potential reactivity of these compounds (Fornals et al., 1987). Such structural analyses are foundational for predicting and explaining the behavior of these compounds in various chemical contexts.
Chemical Reactions and Properties
2-Butoxyethylamine and its derivatives undergo various chemical reactions that define their properties and applications. The reaction of di-t-butoxyethyne with Fe2(CO)9, leading to the formation of (tetra-t-butoxycyclopentadienone)tricarbonyliron(0), exemplifies the complex reactions these compounds can participate in, offering potential pathways for synthesizing novel materials (Fornals et al., 1987).
Physical Properties Analysis
The physical properties of 2-Butoxyethylamine derivatives, such as solubility, melting point, and stability, are essential for their practical application. For instance, studies on similar compounds focus on optimizing synthesis conditions to achieve high purity and yield, which are directly influenced by their physical properties (Guo Peng-pai, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, binding affinity, and the ability to undergo specific reactions, are crucial for the application of 2-Butoxyethylamine derivatives. For example, the study of sulfonamides derived from 2-phenylethylamine highlights the exploration of chemical properties for potential biological activity, demonstrating the wide-ranging implications of these chemical characteristics (Rehman et al., 2012).
Scientific Research Applications
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Commercial Uses
- Application : 2-Butoxyethanol is used in many domestic and industrial products due to its properties as a surfactant .
- Method : It is typically mixed into solutions to decrease the surface tension and increase the ability of water to dissolve other molecules .
- Results : This makes it a useful ingredient in products like paints, cleaning products, and inks .
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Petroleum Industry
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Biomass-Derived Biofuels Production
- Application : 2,3-butanediol, a similar compound, is used in the production of biofuels .
- Method : The biological conversion of renewable carbon sources with bacteria or yeasts is a sustainable way to produce 2,3-butanediol .
- Results : Various derivatives can be produced from 2,3-BDO, including isobutyraldehyde, 1,3-butadiene, methyl ethyl ketone (MEK), diacetyl, etc.; among these, there is a large market demand for MEK and 1,3-butadiene each year .
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Cosmetics and Personal Care Products
- Application : 2-Butoxyethanol is used in cosmetic products such as hair dyes, nail polishes, nail polish removers, and skin cleansers .
- Method : It helps prevent the other product ingredients from separating within the formulation and can help keep a substance clear—even after a product is exposed to extreme temperatures during shipping or storage .
- Results : The Cosmetic Ingredient Review has concluded that butoxyethanol is safe in hair and nail products at concentrations up to 10 percent .
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Household Cleaning Products
- Application : Common household cleaning products like glass cleaners, liquid soaps, and all-purpose spray-cleaners contain butoxyethanol .
- Method : It is used for its ability to help dissolve substances such as grease and dirt .
- Results : Safe handling instructions should be followed when using cleaning products containing butoxyethanol .
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Solvents and Adhesives
- Application : One of the main industrial uses of butoxyethanol is as a solvent in protective surface coatings, such as spray lacquers, quick-dry lacquers and enamels, as well as water-based varnishes and latex paints . It is also an ingredient in adhesives and inks used on food packaging .
- Method : Butoxyethanol helps decrease the overall thickness of a varnish or paint to help enable smoother application .
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Acrylic Resin Formulations
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Asphalt Release Agents
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Firefighting Foam
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Leather Protectors
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Oil Spill Dispersants
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Degreaser Applications
Safety And Hazards
properties
IUPAC Name |
2-butoxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-3-5-8-6-4-7/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBKUYFMLNOLOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212785 | |
Record name | 2-Butoxyethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxyethylamine | |
CAS RN |
6338-52-9 | |
Record name | 2-Butoxyethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6338-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butoxyethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6338-52-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butoxyethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butoxyethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.116 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Butoxyethylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGV493Z3RE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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